molecular formula C25H26N4O B2821002 1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-57-8

1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2821002
CAS No.: 442572-57-8
M. Wt: 398.51
InChI Key: UMCJPBUYEJPOGP-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by a 4-methoxyphenylamino substituent at position 1, a methyl group at position 3, and a pentyl chain at position 2 (Figure 1). The compound’s molecular formula is C25H23N5O, with a molecular weight of 393.49 g/mol . The pentyl chain contributes to lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This compound is part of a broader class of pyrido[1,2-a]benzimidazole-4-carbonitriles, which have been investigated for diverse applications, including antimicrobial, anticancer, and antitubercular activities .

Properties

IUPAC Name

1-(4-methoxyanilino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c1-4-5-6-9-20-17(2)21(16-26)25-28-22-10-7-8-11-23(22)29(25)24(20)27-18-12-14-19(30-3)15-13-18/h7-8,10-15,27H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCJPBUYEJPOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives. Substitution reactions can produce a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The pentyl chain in the target compound confers higher lipophilicity compared to benzyl (3v) or smaller alkyl/aryl groups .
  • Polarity: Compounds with oxo (3v) or dimethylaminoethyl (13a) groups exhibit increased polarity, improving solubility but possibly reducing cell permeability .

Anticancer Activity

  • 1-(4-Hydroxyphenyl)amino-3-methyl analog (14a): Exhibited moderate cytotoxicity in preliminary screens, with an IC50 of 12 µM against HeLa cells .
  • 1-[2-(tert-Butylamino)ethyl]amino derivative (13b): Demonstrated improved activity (IC50 = 8 µM) due to bulky tert-butyl group enhancing target selectivity .

Antimicrobial Activity

  • 3-(Chloro or morpholino)-acetyloxy derivatives: Reported MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
  • 2-(4-Fluorobenzyl) analog (3i) : Active against multidrug-resistant tuberculosis (MDR-TB) at 2 µg/mL, attributed to fluorine’s electronegativity enhancing target interactions .

Research Findings and Implications

Structure-Activity Relationships (SAR): Position 1: Aryl amino groups (4-MeO, 4-F) enhance target engagement in antimicrobial and anticancer assays compared to alkylamino substituents . Position 2: Longer alkyl chains (e.g., pentyl) improve lipophilicity but may reduce synthetic accessibility. Benzyl groups offer a balance between lipophilicity and π-stacking . Position 3: Methyl groups are common, likely due to steric and metabolic stability advantages .

Potential Applications: The target compound’s combination of a 4-methoxyphenylamino group and pentyl chain positions it as a candidate for in vivo studies, particularly in infections or cancers where lipophilicity is critical for tissue penetration.

Contradictions and Gaps: While fluorinated analogs show strong antitubercular activity, methoxy-substituted derivatives are underrepresented in antimicrobial screens . Limited data exist on the target compound’s pharmacokinetics, necessitating further ADMET profiling.

Biological Activity

1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.36 g/mol

This compound features a pyrido-benzimidazole core, which is significant for its biological interactions. The presence of the methoxy group and carbonitrile moiety contributes to its pharmacological profile.

Biological Activity Overview

Benzimidazole derivatives have been extensively studied for their wide range of biological activities, including:

  • Antimicrobial Activity : Various studies have demonstrated that benzimidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Properties : Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
  • Anti-inflammatory Effects : Benzimidazole compounds are also noted for their anti-inflammatory activities, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antibacterial Activity

A study evaluated a series of benzimidazole derivatives for their antimicrobial activity. The compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin .

CompoundMIC (μg/ml)Target Organism
150S. typhi
2250C. albicans
362.5S. aureus
412.5E. coli

Anticancer Activity

In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For example, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using animal models where the compound significantly reduced edema in paw inflammation tests, indicating its efficacy as an anti-inflammatory agent .

The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of Signaling Pathways : It can alter signaling pathways related to inflammation and apoptosis, leading to therapeutic effects in various diseases.

Q & A

Q. What are the efficient synthetic routes for this compound?

The compound can be synthesized via multicomponent reactions (MCRs) , which enable the assembly of heterocyclic frameworks in a single step. For example, a one-pot reaction using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes under mild conditions yields structurally related pyrido[1,2-a]benzimidazoles with high purity and minimal work-up . Alternative stepwise syntheses (e.g., sequential alkylation/amination) may require optimization of catalysts (e.g., Et₃N) and solvents (e.g., THF) to improve yields .

Q. How can spectroscopic methods characterize this compound?

Key techniques include:

  • IR spectroscopy to confirm nitrile (C≡N, ~2200 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups.
  • NMR (¹H/¹³C) to resolve substituent positions (e.g., 4-methoxyphenyl protons at δ ~6.8–7.2 ppm, pentyl chain methylene signals at δ ~1.2–1.6 ppm).
  • TOF-MS for accurate molecular weight verification (e.g., [M+H]⁺ matching C₂₆H₂₈N₅O₂⁺) .

Q. What initial biological assays are relevant for evaluating its therapeutic potential?

Prioritize assays aligned with structural analogs, such as:

  • Cytotoxicity screening (e.g., MTT assay against cancer cell lines like HeLa or MCF-7).
  • Kinase inhibition profiling (e.g., EGFR or VEGFR2) due to the compound’s benzimidazole core, which often targets ATP-binding domains .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways?

Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with reaction path search algorithms to identify energy-minimized pathways. For example, ICReDD’s approach combines computational screening of solvent/catalyst combinations with experimental validation to reduce trial-and-error inefficiencies .

Q. How to resolve contradictions in reaction yields between one-pot vs. stepwise syntheses?

Systematically vary parameters using Design of Experiments (DoE) :

  • Test temperature (e.g., 25°C vs. reflux), solvent polarity (THF vs. DMF), and catalyst loading.
  • Compare purity metrics (HPLC) and byproduct formation (LC-MS) to identify optimal conditions .

Q. What strategies validate structure-activity relationships (SAR) for this compound?

  • Molecular docking to predict binding affinities with target proteins (e.g., using AutoDock Vina).
  • QSAR modeling incorporating electronic (HOMO/LUMO) and steric descriptors (e.g., substituent bulk at the 2-pentyl position) .

Q. How do heterogeneous vs. homogeneous reaction conditions affect synthesis?

  • Homogeneous conditions (e.g., Et₃N in THF) enhance reaction homogeneity but may require rigorous purification.
  • Heterogeneous catalysis (e.g., immobilized palladium nanoparticles) improves recyclability but risks diffusion limitations. Controlled atmospheres (N₂/Ar) are critical to suppress oxidation .

Data Contradiction Analysis

Q. Conflicting reports on biological activity: How to reconcile discrepancies?

  • Assay standardization : Ensure consistent cell lines (e.g., passage number, culture conditions).
  • Dose-response curves : Compare IC₅₀ values across studies, accounting for solvent effects (e.g., DMSO tolerance).
  • Structural validation : Confirm batch-to-batch purity via NMR and HRMS to rule out degradation products .

Methodological Tables

Q. Table 1. Key Spectroscopic Data

Functional GroupIR Absorption (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C≡N~2200-~115–120
4-Methoxyphenyl-6.8–7.2 (d, J=8 Hz)55.8 (OCH₃)
Pentyl Chain-0.8–1.6 (m)14–35 (alkyl C)
Data derived from analogous compounds .

Q. Table 2. Synthetic Optimization Parameters

ParameterOne-Pot MCR Stepwise Synthesis
Yield70–85%50–65%
Purity (HPLC)>95%85–90%
Key LimitationLimited substituent scopeMulti-step purification

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